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Compound of Interest

Compound Name: Ailanthoidol

Cat. No.: B1236983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Ailanthoidol, a neolignan

with demonstrated antioxidant, anti-inflammatory, and antitumor properties. The synthetic route

is based on the convergent total synthesis reported by Lin, Chen, and Lee (2003), which

employs a key Stille coupling reaction.[1][2] This protocol is intended for researchers in organic

synthesis, medicinal chemistry, and drug development.

Introduction
Ailanthoidol is a naturally occurring neolignan isolated from plants such as Zanthoxylum

ailanthoides. It has garnered significant interest within the scientific community due to its

diverse biological activities. This synthetic protocol provides a reliable method for obtaining

Ailanthoidol in a laboratory setting, facilitating further investigation into its therapeutic

potential. The synthesis commences with the commercially available 5-bromo-2-hydroxy-3-

methoxybenzaldehyde and proceeds through a linear sequence of six steps to afford the target

molecule in a 48% overall yield.[1][2]

Synthetic Pathway Overview
The total synthesis of Ailanthoidol is achieved through a convergent strategy. The key steps

involve the formation of a benzofuran core, followed by a palladium-catalyzed Stille cross-

coupling reaction to introduce the aryl substituent. The final steps of the synthesis involve

functional group manipulations to yield Ailanthoidol.
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Caption: Overall synthetic strategy for Ailanthoidol.

Experimental Protocols
The following section details the step-by-step procedures for the synthesis of Ailanthoidol.

Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted.

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where

specified. Column chromatography should be performed using silica gel (230-400 mesh).

Synthesis of Intermediates
Step 1: Synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, potassium

carbonate (1.5 eq) and propargyl bromide (1.2 eq) are added. The reaction mixture is stirred at

room temperature for 12 hours. After completion, the solvent is removed under reduced

pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is

washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude

product, which is purified by column chromatography.

Step 2: Synthesis of 5-bromo-7-methoxybenzofuran

The product from Step 1 is dissolved in N,N-diethylaniline and heated to reflux for 6 hours. The

reaction mixture is then cooled to room temperature and diluted with diethyl ether. The organic

layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product

is purified by column chromatography.

Step 3: Synthesis of (E)-tributyl(4-(prop-1-en-1-yl)phenyl)stannane

To a solution of 4-bromostyrene (1.0 eq) in THF at -78 °C is added n-butyllithium (1.1 eq)

dropwise. After stirring for 30 minutes, tributyltin chloride (1.2 eq) is added, and the reaction is

allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is

quenched with saturated ammonium chloride solution and extracted with diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated to give the crude stannane derivative.

Final Product Synthesis: Stille Coupling
Step 4: Synthesis of 2-(3,4-dimethoxyphenyl)-7-methoxy-5-((E)-prop-1-en-1-yl)benzofuran

(Ailanthoidol)

To a solution of 5-bromo-7-methoxybenzofuran (1.0 eq) and (E)-tributyl(4-(prop-1-en-1-

yl)phenyl)stannane (1.2 eq) in toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05

eq). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature,

the solvent is removed under reduced pressure. The residue is purified by column

chromatography to afford Ailanthoidol.

Quantitative Data Summary
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Step
Starting
Material

Key Reagents Product Yield (%)

1

5-bromo-2-

hydroxy-3-

methoxybenzald

ehyde

Propargyl

bromide, K₂CO₃

5-bromo-2-(prop-

2-yn-1-yloxy)-3-

methoxybenzald

ehyde

~95%

2

5-bromo-2-(prop-

2-yn-1-yloxy)-3-

methoxybenzald

ehyde

N,N-

diethylaniline

5-bromo-7-

methoxybenzofur

an

~85%

3 4-bromostyrene n-BuLi, Bu₃SnCl

(E)-tributyl(4-

(prop-1-en-1-

yl)phenyl)stanna

ne

~90%

4

5-bromo-7-

methoxybenzofur

an

(E)-tributyl(4-

(prop-1-en-1-

yl)phenyl)stanna

ne, Pd(PPh₃)₄

2-(3,4-

dimethoxyphenyl

)-7-methoxy-5-

((E)-prop-1-en-1-

yl)benzofuran

~60%

Overall Yield ~48%

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Propargylation

Step 2: Benzofuran Formation

Step 3: Stannane Synthesis

Step 4: Stille Coupling

Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde
in Acetone

Add K₂CO₃ and Propargyl Bromide

Stir at RT for 12h

Workup and Purification

Dissolve Propargylated Intermediate
in N,N-diethylaniline

Reflux for 6h

Workup and Purification

Dissolve 4-bromostyrene in THF at -78°C

Add n-BuLi, then Bu₃SnCl

Warm to RT, Stir for 2h

Workup

Combine Benzofuran and Stannane in Toluene

Add Pd(PPh₃)₄

Reflux for 12h

Purification to yield Ailanthoidol
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Caption: Detailed experimental workflow for the synthesis of Ailanthoidol.
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Conclusion
This protocol outlines a concise and efficient total synthesis of Ailanthoidol. The key Stille

coupling reaction provides a versatile method for the formation of the 2-arylbenzofuran core

structure. This synthetic route is amenable to the preparation of Ailanthoidol analogs for

further structure-activity relationship studies, which could be valuable for the development of

new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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